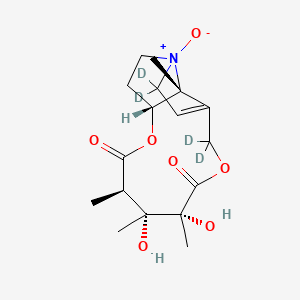

N-Oxide monocrotaline-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H25NO7 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6,16-tetramethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C17H25NO7/c1-10-13(19)25-12-6-8-18(23)7-5-11(15(12,18)2)9-24-14(20)17(4,22)16(10,3)21/h5,10,12,21-22H,6-9H2,1-4H3/t10-,12+,15+,16+,17-,18?/m0/s1/i7D2,9D2 |

InChI Key |

KJGUHTKPGCKYIR-RPCDPJBVSA-N |

Isomeric SMILES |

[2H]C1(C=C2[C@]3([N+]1(CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C)[O-])C)[2H] |

Canonical SMILES |

CC1C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C(C1(C)O)(C)O)C)[O-] |

Origin of Product |

United States |

Synthesis and Characterization of N Oxide Monocrotaline D4

Strategies for Deuteration in Pyrrolizidine (B1209537) Alkaloid Synthesis

The introduction of deuterium (B1214612) into the monocrotaline (B1676716) scaffold is a critical first step in the synthesis of N-Oxide monocrotaline-d4 (B1163076). The choice of deuteration strategy depends on the desired location of the deuterium atoms, the stability of the label, and the efficiency of the reaction. General methods for deuteration often involve hydrogen-deuterium (H-D) exchange reactions or the use of deuterated reagents in de novo synthesis. nih.govnih.gov

For a compound like monocrotaline, selective deuteration is often preferred. This can be achieved through various means, such as catalytic H-D exchange using heavy water (D₂O) and a metal catalyst like palladium on carbon (Pd/C). nih.gov This method can facilitate the exchange of protons on carbon atoms adjacent to activating groups. Another approach is acid- or base-catalyzed exchange, where protons in specific chemical environments are replaced with deuterium. The development of flow chemistry has also provided efficient and practical methods for deuteration reactions, allowing for precise control over reaction conditions. nih.gov

Below is a comparison of potential deuteration strategies applicable to pyrrolizidine alkaloid synthesis.

| Strategy | Principle | Deuterium Source | Advantages | Potential Challenges |

| Catalytic H-D Exchange | A heterogeneous or homogeneous catalyst facilitates the exchange of hydrogen for deuterium on the organic substrate. nih.gov | D₂O, D₂ gas | High efficiency for specific positions; relatively mild conditions. | Catalyst poisoning; may require optimization for selectivity. |

| Acid/Base-Catalyzed Exchange | Protons alpha to carbonyl groups or other electron-withdrawing groups are exchanged for deuterium under acidic or basic conditions. | Deuterated solvents (e.g., CH₃OD, D₂O with NaOD) | Simple procedure; targets specific acidic protons. | Potential for side reactions like hydrolysis or epimerization. |

| Reduction with Deuterated Reagents | A functional group (e.g., carbonyl, ester) is reduced using a deuterated reducing agent. | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (B1239839) (LiAlD₄) | Introduces deuterium at specific, predictable locations. | Requires a suitable precursor with a reducible functional group. |

| Flow Chemistry | Continuous flow systems are used for deuteration reactions, offering enhanced control over parameters like temperature, pressure, and reaction time. nih.gov | D₂O, D₂ gas | Improved safety, efficiency, and scalability. nih.gov | Requires specialized equipment setup. |

Chemical Synthesis Pathways for Monocrotaline N-Oxide Derivatives

The synthesis of N-oxide derivatives from tertiary amines is a well-established chemical transformation. nih.gov In the context of pyrrolizidine alkaloids, the nitrogen atom in the core ring structure is a tertiary amine, which can be readily oxidized to the corresponding N-oxide. researchgate.net This conversion mimics the metabolic activation pathway of these alkaloids in vivo.

The most common method for the N-oxidation of tertiary amines involves the use of oxidizing agents. nih.govliverpool.ac.uk Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for this transformation. liverpool.ac.uk The reaction is typically carried out in a suitable solvent, and the N-oxide product can be isolated and purified using standard chromatographic techniques. nih.govnih.gov

The synthesis of N-Oxide monocrotaline-d4 would logically proceed in two main stages:

Deuteration of Monocrotaline: A suitable deuteration method, as described in section 2.1, is applied to the monocrotaline starting material to produce monocrotaline-d4. The specific positions of deuteration would depend on the chosen method.

N-Oxidation: The resulting monocrotaline-d4 is then subjected to oxidation to convert the pyrrolizidine nitrogen to the N-oxide, yielding the final product, this compound.

A summary of the N-oxidation step is provided below.

| Reactant | Reagent | Conditions | Product |

| Monocrotaline-d4 (tertiary amine) | Hydrogen Peroxide (H₂O₂) or m-CPBA | Inert solvent (e.g., Dichloromethane, Methanol) | This compound |

Isotopic Enrichment and Purity Assessment of this compound

Following the synthesis, a thorough characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Chemical Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. This technique separates the target compound from any unreacted starting materials, byproducts, or impurities. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment of purity. nih.gov

Isotopic Enrichment and Structural Confirmation are determined primarily by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): This is the definitive technique for confirming the incorporation of deuterium. High-resolution mass spectrometry provides an accurate mass measurement of the molecular ion, which will be higher than that of the unlabeled N-oxide monocrotaline corresponding to the number of deuterium atoms incorporated (a mass increase of approximately 1.006 Da per deuterium atom). The isotopic distribution pattern in the mass spectrum is analyzed to calculate the percentage of isotopic enrichment. bund.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure and can also indicate the positions of deuteration by the disappearance or reduction in the intensity of signals corresponding to the replaced protons. For a more direct confirmation, ²H (Deuterium) NMR spectroscopy can be performed, which will show signals only for the incorporated deuterium atoms, thus confirming their locations within the molecule.

The analytical methods used for characterization are summarized in the following table.

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | Retention time, percentage purity by peak area. |

| Mass Spectrometry (MS) | Confirm mass and determine isotopic enrichment. | Molecular weight, isotopic distribution, percentage of deuteration. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirm chemical structure and locate deuterium. | Chemical shifts, coupling constants, disappearance of proton signals at deuterated sites. |

| ²H Nuclear Magnetic Resonance (²H NMR) | Directly detect and locate deuterium. | Chemical shifts of deuterium atoms. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirm carbon skeleton. | Chemical shifts of carbon atoms, potential isotopic shifts. |

Advanced Analytical Methodologies Utilizing N Oxide Monocrotaline D4

Development and Validation of LC-MS/MS Methods for Pyrrolizidine (B1209537) Alkaloids and N-Oxides

LC-MS/MS has been established as the preferred technique for the analysis of PAs and PANOs due to its high sensitivity, selectivity, and ability to analyze the heat-labile N-oxides directly without a reduction step. nih.govresearchgate.net Method development and validation involve a multi-step process, from optimizing sample workup to fine-tuning chromatographic and mass spectrometric parameters.

The primary goal of sample preparation is to efficiently extract PAs and PANOs from complex sample matrices while minimizing co-extractives that can interfere with analysis. Given the basic nature of these alkaloids, extraction protocols commonly exploit their solubility and charge state.

A widely adopted strategy involves an initial extraction with a dilute acidic solution, typically aqueous sulfuric acid or formic acid, often mixed with a polar organic solvent like methanol (B129727). nih.govnih.gov This protonates the nitrogen atom in the necine base, rendering the alkaloids water-soluble and facilitating their extraction from the matrix.

Following extraction, a cleanup step is crucial for removing interfering compounds such as fats, pigments, and sugars. Solid-Phase Extraction (SPE) using a strong cation exchange (SCX) sorbent is the most common and effective technique. nih.gov In this step:

The acidic extract is loaded onto the SPE cartridge. The protonated PAs and PANOs are retained by the negatively charged sorbent.

The cartridge is washed with water and organic solvents (e.g., methanol) to remove neutral and weakly-bound impurities.

The target alkaloids are eluted using a solvent mixture containing a base, such as ammonia (B1221849) or triethylamine, in an organic solvent like methanol or a mixture of ethyl acetate, methanol, and acetonitrile. nih.gov The base neutralizes the charge on the alkaloids, releasing them from the sorbent.

The resulting eluate is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase for injection into the LC-MS/MS system.

| Matrix | Extraction Solvent | Cleanup Technique | Elution Solvent | Reference |

|---|---|---|---|---|

| Feed | 0.05 M Sulfuric Acid | SPE (Strata SCX) | Ethyl acetate/Methanol/Acetonitrile with Ammonia and Triethylamine | nih.gov |

| Milk | Aqueous Formic Acid / n-Hexane | SPE (Cation Exchange) | Not Specified | nih.gov |

| Plant-based Foods & Honey | 0.1% Formic Acid in 20% Methanol | SPE (Oasis MCX) | Ethyl acetate/Methanol/Acetonitrile with 1% NH4OH and 1% Triethylamine | |

| Herbal Products | Methanol | SPE (Cation Exchange) | Ammoniated Methanol | researchgate.net |

Chromatographic separation is essential for resolving the target analytes from each other and from remaining matrix components prior to detection. This is particularly challenging for PAs and PANOs due to the existence of numerous structural isomers and stereoisomers, which can have identical masses. waters.com

Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is the standard approach. waters.com

Columns: C8 or C18 columns are typically employed, providing effective separation based on the hydrophobicity of the alkaloids.

Mobile Phases: The mobile phase usually consists of a gradient elution using two solvents: (A) water and (B) an organic solvent like methanol or acetonitrile. To improve peak shape and ionization efficiency, additives such as formic acid and ammonium (B1175870) formate (B1220265) are commonly included in both mobile phases. researchgate.net

Gradient Elution: A programmed gradient, starting with a high percentage of aqueous mobile phase and increasing the proportion of the organic phase over time, is used to elute the PAs and PANOs according to their polarity. The more polar N-oxides generally elute earlier than their corresponding tertiary free-base PAs.

While many PAs can be separated, some isomeric pairs (e.g., intermedine/lycopsamine) remain difficult to resolve chromatographically and may be reported as a sum.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., Waters ACQUITY UPLC BEH C8) | |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | researchgate.net |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Formate | researchgate.net |

| Flow Rate | 0.3 - 0.6 mL/min | nih.gov |

| Column Temperature | 40 - 50 °C |

Tandem mass spectrometry is the definitive detection technique for PA analysis. Electrospray ionization (ESI) in the positive ion mode is universally used, as the nitrogen atom in the alkaloid structure is easily protonated to form a positive ion, [M+H]⁺. nih.gov

For quantification, the Multiple Reaction Monitoring (MRM) mode is employed on a triple quadrupole mass spectrometer. nih.govresearchgate.net This highly selective and sensitive technique involves:

Precursor Ion Selection: In the first quadrupole (Q1), the protonated molecule ([M+H]⁺) of a specific PA or PANO is selected. For monocrotaline (B1676716) N-oxide, this would be m/z 342.

Fragmentation: The selected precursor ion is fragmented in the second quadrupole (Q2), the collision cell, by collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

Product Ion Monitoring: In the third quadrupole (Q3), specific, characteristic fragment ions (product ions) are monitored.

By monitoring at least two specific precursor-to-product ion transitions for each analyte, the method provides a high degree of confidence in both identification and quantification.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier | Reference |

|---|---|---|---|---|

| Monocrotaline | 326 | 136 | 118 | nih.govresearchgate.net |

| Monocrotaline N-oxide | 342 | 136 | 120 | nih.govresearchgate.netnih.gov |

| Senecionine (B1681732) | 336 | 120 | 138 | nih.gov |

| Senecionine N-oxide | 352 | 120 | 138 | nih.gov |

| Lycopsamine | 300 | 120 | 138 | nih.gov |

Role of N-Oxide Monocrotaline-d4 (B1163076) as an Internal Standard in Quantitative Analysis

Achieving accurate quantification in complex matrices is challenging due to inevitable analyte losses during sample preparation and signal fluctuations during instrumental analysis. The use of an appropriate internal standard (IS) is the most effective way to correct for these variations. carlroth.com An ideal IS has physicochemical properties nearly identical to the analyte but is distinguishable by the detector.

Stable isotope-labeled standards, such as N-Oxide monocrotaline-d4, are considered the gold standard for isotope dilution mass spectrometry (IDMS). bevital.no this compound is structurally identical to monocrotaline N-oxide, except that four hydrogen atoms have been replaced by deuterium (B1214612). This results in a 4 Dalton mass increase. Consequently, it co-elutes chromatographically and behaves identically during extraction and ionization but is easily distinguished by the mass spectrometer. bevital.no

For accurate quantification, a known and constant amount of this compound is added to every calibration standard, quality control sample, and unknown sample at the very beginning of the sample preparation process. carlroth.com The calibration curve is then constructed not by plotting the absolute response of the analyte, but by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.

Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

This ratiometric approach significantly improves accuracy and precision. Any loss of analyte during the multi-step sample preparation or any fluctuation in injection volume or ionization efficiency will affect both the analyte and the co-eluting deuterated internal standard to the same extent. bevital.no Therefore, their peak area ratio remains constant, correcting for these potential errors and leading to a more reliable quantification.

The matrix effect is a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source, causing either ion suppression (signal decrease) or ion enhancement (signal increase). researchgate.net This effect is a major source of inaccuracy in LC-MS/MS analysis and can vary significantly between different samples of the same matrix type.

The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. bevital.no Because this compound is chemically identical to monocrotaline N-oxide and elutes at the same retention time, it is subjected to the exact same degree of ion suppression or enhancement from co-eluting matrix components. As a result, while the absolute signal intensities of both the analyte and the internal standard may change, the ratio of their signals remains unaffected. This allows for accurate quantification even in the presence of strong and variable matrix effects, a critical advantage when analyzing diverse and complex samples. bevital.noresearchgate.net

Application of Isotope Dilution Mass Spectrometry in Complex Biological Matrices

The accurate quantification of monocrotaline N-oxide in complex biological matrices, such as plasma, is essential for detailed toxicological and metabolic studies. Isotope Dilution Mass Spectrometry (IDMS), particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stands as the gold standard for this application. The methodology's strength lies in its high sensitivity, specificity, and its ability to counteract analytical variability through the use of a stable isotope-labeled internal standard (SIL-IS). This compound is an ideal SIL-IS for this purpose.

The core principle of IDMS is the addition of a known quantity of the isotopically labeled analogue (this compound) to the unknown sample at the earliest stage of analysis. Because the deuterated standard is chemically identical to the analyte (monocrotaline N-oxide), it experiences the same behavior during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

Within the mass spectrometer, the SIL-IS is easily distinguished from the native analyte due to its higher mass (a difference of 4 Daltons in this case). By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, precise quantification can be achieved, effectively nullifying variations caused by matrix effects or inconsistent sample recovery. nih.govresearchgate.net N-oxide metabolites can be unstable, and the use of a SIL-IS helps to correct for potential degradation during the analytical process. scielo.br

Research findings from validated LC-MS/MS methods for the quantification of monocrotaline N-oxide in rat plasma demonstrate the robustness of this approach. These methods typically involve protein precipitation to extract the analyte and internal standard from the plasma matrix, followed by separation on a C18 analytical column and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The validation results from such studies provide a clear benchmark for the performance of an assay utilizing this compound.

Key performance metrics from representative studies are summarized below. These data illustrate the method's linearity, sensitivity, precision, and accuracy when analyzing biological samples.

Table 1: Performance Characteristics of LC-MS/MS Method for Monocrotaline N-oxide Quantification

| Parameter | Result | Description |

| Linearity Range | 1–2000 ng/mL | The concentration range over which the instrument response is proportional to the analyte concentration. |

| Correlation Coefficient (r) | > 0.997 | A measure of how well the calibration curve fits the linear regression model. |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra-day Precision (RSD%) | ≤ 13% | The relative standard deviation of measurements taken within a single day, indicating the method's repeatability. |

| Inter-day Precision (RSD%) | ≤ 13% | The relative standard deviation of measurements taken on different days, indicating the method's intermediate precision. |

| Accuracy | 96.2% to 106.6% | The closeness of the measured value to the true value, expressed as a percentage. |

Further validation involves assessing the influence of the biological matrix itself on the analytical results. Matrix effects and recovery are critical parameters to evaluate to ensure the reliability of the method. The use of this compound is specifically intended to mitigate the impact of these phenomena.

Table 2: Matrix Effect and Recovery Data

| Parameter | Result Range | Description |

| Matrix Effect | 89.0% – 98.7% | A quantitative measure of the impact of co-eluting, interfering substances from the matrix on the ionization of the analyte. A value close to 100% indicates minimal effect. |

| Extraction Recovery | > 75.0% | The percentage of the true amount of analyte that is recovered during the sample extraction process. |

Biotransformation and Metabolic Pathways of Pyrrolizidine Alkaloids: Insights from N Oxide Monocrotaline D4

Enzymatic N-Oxidation of Pyrrolizidine (B1209537) Alkaloids

A principal metabolic route for pyrrolizidine alkaloids is N-oxidation, which involves the oxygenation of the tertiary nitrogen atom within the necine base structure to form the corresponding PA N-oxide. researchgate.net This conversion is generally considered a detoxification pathway, as the resulting N-oxides are highly water-soluble and more readily excreted from the body. researchgate.netnih.gov However, this pathway is not irreversible, and the N-oxides can serve as a reservoir for the regeneration of the toxic parent alkaloid. researchgate.net Only certain types of PAs, such as the retronecine- and heliotridine-types, are capable of undergoing N-oxidation. researchgate.net

Microsomal Monooxygenase Activity in N-Oxide Formation

The enzymatic conversion of PAs to their N-oxide form is primarily carried out by monooxygenases located in the liver microsomes. mdpi.comscispace.com Research has identified two major enzyme systems responsible for this reaction: cytochrome P-450 (CYP450) enzymes and flavin-containing monooxygenases (FMOs). scispace.com

Studies using chemical inhibitors on rat liver microsomes have helped to distinguish the roles of these enzyme families. The use of specific inhibitors has provided evidence that both CYP450 and FMO are the major enzymes responsible for the formation of monocrotaline (B1676716) N-oxide from its parent compound, monocrotaline. scispace.com The metabolic kinetics for the formation of monocrotaline N-oxide have been calculated, demonstrating the efficiency of this enzymatic process. scispace.com

| Enzyme Family | Role in N-Oxidation | Supporting Evidence |

| Cytochrome P-450 (CYP450) | Major contributor to the N-oxidation of pyrrolizidine alkaloids like monocrotaline. scispace.com | Studies with chemical inhibitors in liver microsomes confirm its significant role in the metabolic pathway. scispace.com |

| Flavin-containing Monooxygenases (FMO) | Works in concert with CYP450 to facilitate the formation of PA N-oxides. scispace.com | Inhibition studies have demonstrated that FMOs are also key enzymes in the N-oxide formation from monocrotaline. scispace.com |

In Vitro Models for Biotransformation Studies

To investigate the metabolic pathways of PAs without the complexities of a whole organism, scientists extensively use in vitro models. These systems allow for the controlled study of specific enzymatic reactions.

Liver Microsomes: Preparations of liver microsomes, which are vesicles of the endoplasmic reticulum, are a cornerstone of in vitro toxicology. capes.gov.brtaylorfrancis.com They contain a high concentration of the CYP450 and FMO enzymes responsible for PA metabolism. scispace.comnih.gov By incubating PAs like monocrotaline with liver microsomes from various species (including humans), researchers can identify and quantify the resulting metabolites, such as N-oxides and reactive pyrrolic derivatives. taylorfrancis.comnih.govresearchgate.net These models have been crucial in demonstrating the structure-dependent metabolism of different PAs and the enzymatic basis of their activation. nih.govresearchgate.net

S9 Fractions: The S9 fraction is another widely used in vitro tool, containing both microsomal and cytosolic (soluble) enzymes from the liver. nih.gov This allows for the study of a broader range of metabolic reactions, including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., conjugation) reactions. nih.gov Studies utilizing S9 fractions have been employed to compare the metabolic degradation rates of various PAs across different species, revealing significant inter-species differences in susceptibility to PA toxicity. capes.gov.brsimsonpharma.com

Reduction of Pyrrolizidine Alkaloid N-Oxides to Parent Alkaloids

While N-oxidation is often viewed as a detoxification step, PA N-oxides are not metabolically inert. They can be reduced back to their parent tertiary amine alkaloids, a critical step that can lead to toxicity. grantome.comrsc.org This metabolic reversal means that PA N-oxides, which are often present in high quantities in plants, can act as a pro-toxin, being converted into the toxic form after ingestion. nih.gov This reduction process has been demonstrated to occur both in the liver and by the action of intestinal microbiota. rsc.orgmdpi.com

Reductive Pathways in Hepatic Microsomes

The liver is a primary site for the reduction of PA N-oxides. Studies using human and rat liver microsomes have shown that PA N-oxides, such as riddelliine N-oxide and monocrotaline N-oxide, can be efficiently converted back to their corresponding parent PAs. nih.govnih.gov This reductive biotransformation is mediated by hepatic cytochrome P450 monooxygenases. mdpi.com The parent PA, once reformed, is then available to undergo metabolic activation to highly reactive pyrrolic metabolites (dehydropyrrolizidine alkaloids or DHPAs), which are responsible for the characteristic hepatotoxicity of these compounds. nih.govrsc.org Research has shown that this reduction in liver microsomes is a substrate- and enzyme-dependent process. nih.gov

Influence of Redox Environment on N-Oxide Interconversion

The balance between the reduction of PA N-oxides and the oxidative activation of parent PAs is significantly influenced by the local redox environment, particularly the oxygen concentration. nih.gov In vitro studies have demonstrated that hypoxic (low oxygen) conditions strongly favor the reduction of PA N-oxides to their parent alkaloids. nih.gov Conversely, under aerobic (normal oxygen) conditions, the reduction of the N-oxide is diminished, and the formation of DHP and other oxidative metabolites from the parent PA is more prominent. nih.govnih.gov

This finding is particularly relevant to the liver, which has a natural oxygen gradient. The differential oxygen tension across the liver lobules may affect where the reduction of PA N-oxides predominantly occurs, thereby influencing the location and severity of cellular damage.

| Condition | Predominant Metabolic Reaction | Outcome |

| Hypoxic (Anaerobic) | Reduction of PA N-oxide to parent PA. nih.govnih.gov | Increased concentration of the toxic parent alkaloid. nih.gov |

| Aerobic (Oxidative) | N-oxide reduction is inhibited; DHP formation is favored. nih.gov | Decreased regeneration of the parent alkaloid; increased formation of other reactive metabolites. nih.gov |

Isotopic Tracing of Metabolic Fates Using N-Oxide Monocrotaline-d4 (B1163076)

To accurately trace the complex biotransformation of compounds in biological systems, researchers utilize stable isotope labeling. nih.govgrantome.com N-Oxide monocrotaline-d4 is a deuterated form of monocrotaline N-oxide, where four hydrogen atoms have been replaced with deuterium (B1214612), a stable, heavy isotope of hydrogen. This labeling provides a powerful tool for metabolic studies. mdpi.comgrantome.com

When this compound is introduced into a biological system, it behaves almost identically to its non-deuterated counterpart. However, its increased mass allows it to be distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netgrantome.com

The core principle of isotopic tracing is the ability to follow the "label" as the compound is metabolized. researchgate.net Researchers can administer this compound and then analyze tissues and fluids to detect the deuterated parent compound and any of its metabolites. For example, if the N-oxide is reduced back to the parent alkaloid, the resulting monocrotaline will also be deuterated (monocrotaline-d4). Subsequent oxidative metabolites, such as the reactive pyrrole (B145914) dehydromonocrotaline (B14562), would also retain the deuterium label.

This technique allows for:

Unambiguous Metabolite Identification: The unique mass signature of the deuterated metabolites confirms their origin from the administered compound, distinguishing them from endogenous molecules. capes.gov.br

Pathway Elucidation: It allows scientists to definitively map metabolic pathways, confirming, for instance, the in vivo conversion of the N-oxide back to the parent PA. grantome.com

Quantitative Flux Analysis: By measuring the ratio of labeled to unlabeled metabolites over time, researchers can quantify the rates of different metabolic reactions, providing a dynamic view of the compound's fate. researchgate.net

The use of deuterated tracers like this compound is a cornerstone of modern drug metabolism and toxicology research, offering precise insights into the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics. researchgate.net

Investigation of Pyrrolic Metabolite Formation

The metabolic activation of pyrrolizidine alkaloids is a prerequisite for their toxicity. N-Oxide monocrotaline, a less toxic metabolite of monocrotaline, can be converted back to its parent compound in the body. This retro-reduction is a crucial step, as monocrotaline is then subject to metabolic activation by hepatic cytochrome P450 enzymes. This enzymatic process leads to the formation of highly reactive pyrrolic metabolites, primarily dehydromonocrotaline, which is unstable and quickly hydrolyzes to dehydroretronecine (B1196577) (DHR).

The use of this compound, where four hydrogen atoms are replaced by deuterium, is a powerful tool for studying these metabolic pathways. The deuterium label allows researchers to trace the fate of the molecule and its metabolites. The kinetic isotope effect, where the heavier deuterium atom can slow down the rate of chemical reactions, can provide information about the rate-limiting steps in the metabolic process.

Studies investigating the metabolism of monocrotaline have shown that the formation of pyrrolic metabolites is a key event. For instance, in vitro studies using rat liver microsomes have demonstrated the conversion of monocrotaline to pyrrolic derivatives. These reactive metabolites are capable of binding to cellular nucleophiles, leading to toxicity. The quantification of these metabolites is essential for understanding the dose-response relationship of PA toxicity.

Table 1: Postulated Metabolic Activation Pathway of this compound

| Step | Precursor | Enzyme System | Product |

| 1 | This compound | Reductases (e.g., in gut microbiota, liver) | Monocrotaline-d4 |

| 2 | Monocrotaline-d4 | Hepatic Cytochrome P450s | Dehydromonocrotaline-d4 |

| 3 | Dehydromonocrotaline-d4 | Spontaneous Hydrolysis | Dehydroretronecine-d4 |

Dehydroretronecine-Derived Adduct Formation Mechanisms

Dehydroretronecine (DHR) is a bifunctional alkylating agent, meaning it has two reactive sites that can form covalent bonds with nucleophiles. This reactivity is the basis for the toxicity of monocrotaline and other related PAs. The primary targets for DHR adduction are cellular macromolecules such as DNA and proteins. The formation of these adducts can disrupt normal cellular function and lead to cell death, mutagenesis, and carcinogenesis.

The use of dehydroretronecine-d4 allows for the precise tracking of adduct formation using techniques like mass spectrometry. The deuterium label provides a unique mass signature that distinguishes the adducts derived from the administered compound from other cellular components.

Adduct Formation with Proteins: The nucleophilic side chains of amino acids in proteins are prime targets for DHR. Cysteine residues, with their sulfhydryl groups, are particularly susceptible to alkylation by DHR. The reaction involves the nucleophilic attack of the thiolate anion of cysteine on one of the electrophilic carbons of DHR. This can result in the formation of a stable covalent bond. Other amino acids with nucleophilic side chains, such as histidine and lysine, can also be targets for DHR adduction, although they are generally less reactive than cysteine. The formation of protein adducts can lead to enzyme inactivation, disruption of protein structure and function, and the initiation of an immune response.

Table 2: Potential Dehydroretronecine-d4 Adducts with Protein Nucleophiles

| Nucleophile | Amino Acid | Resulting Adduct |

| Thiol group | Cysteine | Dehydroretronecine-d4-cysteine |

| Imidazole ring | Histidine | Dehydroretronecine-d4-histidine |

| Epsilon-amino group | Lysine | Dehydroretronecine-d4-lysine |

The study of these adduct formation mechanisms is crucial for understanding the molecular basis of pyrrolizidine alkaloid toxicity. The insights gained from using isotopically labeled compounds like this compound are invaluable in developing strategies to mitigate the risks associated with exposure to these widespread natural toxins. Further research focusing on the quantitative analysis of metabolites and adducts derived from this compound will provide a more detailed understanding of its biotransformation and toxicological profile.

Mechanistic Investigations in Experimental Biological Systems Utilizing N Oxide Monocrotaline D4

In Vitro Cellular Models for Studying Pyrrolizidine (B1209537) Alkaloid Pathways

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of pyrrolizidine alkaloid (PA) toxicity. These systems are crucial for understanding the initial events of cellular interaction and metabolic activation.

The primary targets of monocrotaline (B1676716) (MCT)-induced toxicity are the liver and the pulmonary vasculature. nih.gov Consequently, hepatocyte and pulmonary artery endothelial cell (PAEC) cultures are the most relevant in vitro models.

Hepatocyte Cultures: Monocrotaline itself is not the toxic agent; it requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to form the reactive metabolite, dehydromonocrotaline (B14562) (DHMCT). mdpi.com Studies using hepatocyte cultures have been instrumental in elucidating this bioactivation pathway. While PA N-oxides are generally less cytotoxic than their parent PAs, they can be reduced back to the parent PA in the liver, which is then activated. nih.gov In these systems, N-Oxide monocrotaline-d4 (B1163076) can be used to trace the conversion of the N-oxide back to monocrotaline and its subsequent metabolism to reactive pyrrolic species. Comparative studies in chicken hepatocyte cultures have shown that monocrotaline induces cytotoxicity, whereas monocrotaline N-oxide is not significantly cytotoxic at similar concentrations, highlighting the necessity of metabolic conversion. nih.gov

Pulmonary Endothelial Cell Cultures: PAECs are the principal target in the development of pulmonary arterial hypertension (PAH). nih.gov The toxic metabolite of MCT, monocrotaline pyrrole (B145914) (MCTp), is known to be transported by red blood cells to the lungs, where it damages the endothelial lining. nih.gov In vitro studies with PAECs show that MCTp exposure leads to endothelial injury, reduced nitric oxide production, and triggers pathways leading to apoptosis and cellular dysfunction. nih.govresearchgate.net N-Oxide monocrotaline-d4, through its conversion to the toxic pyrrole, allows researchers to study these specific endothelial responses in a controlled setting, away from the systemic influences of an intact animal model.

Understanding how cells internalize PAs and their metabolites is key to understanding their toxicity. The process of cellular uptake for compounds like this compound generally involves passive transport or active transport mechanisms such as endocytosis. nih.gov

Once inside the cell, the fate of this compound is determined by the cell type's metabolic machinery. In hepatocytes, it can be reduced to monocrotaline-d4, which is then available for CYP-mediated oxidation to the reactive dehydromonocrotaline-d4. This reactive metabolite can then bind to cellular macromolecules, including proteins and DNA, leading to adduct formation and cellular damage. researchgate.net

In non-metabolically competent cells like PAECs, the damage is typically initiated by pre-formed metabolites generated in the liver. nih.gov The use of a labeled compound like this compound enables researchers to track its distribution within subcellular compartments and identify the specific proteins and nucleic acids it targets after being converted to its reactive form.

| Cellular Model | Key Application of this compound | Observed Cellular Effects of Active Metabolite |

| Hepatocytes | Tracing metabolic reduction to monocrotaline and subsequent CYP-mediated activation to pyrrolic intermediates. | Cytotoxicity, depletion of glutathione (B108866), formation of protein and DNA adducts. nih.govresearchgate.net |

| Pulmonary Artery Endothelial Cells (PAECs) | Studying direct cellular damage from pre-formed toxic metabolites (MCTp) and subsequent signaling cascades. nih.govnih.gov | Endothelial injury, reduced eNOS expression, increased cell permeability, apoptosis. researchgate.netnih.gov |

Role in Animal Models for Investigating Pathophysiological Responses

Animal models, particularly in rats, are essential for studying the complex, multi-organ pathophysiology initiated by monocrotaline. This compound can be used in these models for toxicokinetic studies to precisely quantify the distribution and metabolic fate of the administered compound.

Monocrotaline administration in rats is a widely used model for inducing PAH. mdpi.com The initial insult is endothelial damage, which triggers a cascade of events leading to significant structural changes in the pulmonary arteries, known as vascular remodeling. medsci.org This remodeling is the primary pathological feature of PAH and involves:

Endothelial Dysfunction: Damage to the endothelial cells lining the pulmonary arteries. mdpi.com

Smooth Muscle Cell Proliferation: Over-proliferation of smooth muscle cells in the medial layer of the vessel wall, leading to thickening. medsci.org

Inflammatory Cell Infiltration: The recruitment of inflammatory cells into the vessel wall. medsci.org

These changes collectively lead to a narrowing of the pulmonary arteries, increased pulmonary vascular resistance, and a sustained elevation in pulmonary arterial pressure. This forces the right ventricle of the heart to work harder, leading to right ventricular hypertrophy and, eventually, right heart failure. mdpi.commedsci.org Studies using this model have been critical for testing potential therapeutic agents that aim to reverse or halt the remodeling process. ahajournals.org

| Parameter | Observation in MCT-Induced PAH Model | Reference |

| Right Ventricular Systolic Pressure (RVSP) | Significantly increased | nih.gov |

| Right Ventricular Hypertrophy | Increased ratio of Right Ventricle to Left Ventricle + Septum weight (RV/LV+S) | nih.gov |

| Pulmonary Artery Muscularization | Increased medial wall thickness of small pulmonary arteries | ahajournals.org |

| Endothelial Markers | Decreased expression of endothelial nitric oxide synthase (eNOS) | nih.gov |

The nitric oxide (NO) pathway is a critical regulator of vascular tone and health. nih.gov NO is produced by the enzyme endothelial nitric oxide synthase (eNOS) and acts as a potent vasodilator. nih.govresearchgate.net In the monocrotaline-induced PAH model, the bioavailability of NO is significantly impaired. nih.gov

The genotoxicity of pyrrolizidine alkaloids is attributed to the ability of their reactive pyrrolic metabolites to form covalent bonds with DNA, creating DNA adducts. researchgate.net These adducts are a key mechanistic endpoint for assessing the carcinogenic potential of a chemical. nih.gov

The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations if the cell divides before the damage is repaired. nih.gov In the context of monocrotaline, the reactive metabolite dehydromonocrotaline can react with the nucleophilic positions on DNA bases, such as the N7 position of guanine. researchgate.net Studies have shown that these interactions can lead to the formation of DHP-derived DNA adducts, which can induce DNA cross-links and contribute to the observed cytotoxicity and megalocytosis in various cell types. researchgate.net The use of isotope-labeled compounds like this compound allows for highly sensitive detection and structural characterization of these specific DNA adducts in in vivo experimental systems, providing a direct link between exposure and a critical molecular initiating event in toxicity. nih.gov

Interplay with Endogenous Biochemical Pathways in Non-Human Organisms

The metabolic fate and biochemical interactions of N-Oxide monocrotaline, the N-oxidized metabolite of the pyrrolizidine alkaloid monocrotaline, have been a subject of significant research in various non-human biological systems. While N-oxidation is predominantly considered a detoxification pathway, facilitating the excretion of the parent compound, its interplay with endogenous biochemical pathways is complex and can contribute to cellular toxicity under specific conditions. Investigations have primarily focused on its role as a stable metabolite, its potential for bio-reduction back to the parent alkaloid, and the subsequent cascade of toxic events initiated by the ultimate reactive metabolite, dehydromonocrotaline (also known as monocrotaline pyrrole).

The metabolism of pyrrolizidine alkaloids like monocrotaline occurs primarily in the liver, involving multiple enzymatic pathways. nih.gov N-oxidation, catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), converts the tertiary amino group of monocrotaline to a more polar N-oxide. nih.gov This process generally leads to a less toxic compound that is more readily excreted in the urine.

However, monocrotaline N-oxide can undergo in vivo reduction back to monocrotaline, a critical step that can lead to the generation of the highly reactive and toxic metabolite, dehydromonocrotaline. nih.gov This bio-reduction can occur in hypoxic conditions and may be facilitated by gut microflora. Once reformed, monocrotaline can be dehydrogenated by hepatic CYPs to produce dehydromonocrotaline. nih.gov

Dehydromonocrotaline is a potent electrophile that readily reacts with cellular nucleophiles, including proteins and DNA, leading to the formation of adducts. nih.govmdpi.com This covalent binding is a key initiating event in the cellular toxicity observed with monocrotaline exposure. The primary detoxification pathway for dehydromonocrotaline involves conjugation with the endogenous antioxidant, glutathione (GSH). mdpi.comnih.gov This reaction, catalyzed by glutathione S-transferases (GSTs), results in the formation of a more water-soluble and less toxic glutathione conjugate that can be eliminated from the body. mdpi.com

The balance between the bioactivation of monocrotaline to dehydromonocrotaline and the detoxification of this reactive metabolite via GSH conjugation is a critical determinant of toxicity. Depletion of cellular GSH stores can exacerbate the toxic effects of monocrotaline by allowing dehydromonocrotaline to interact with other critical cellular macromolecules. nih.gov

Experimental studies in rodent models have demonstrated that exposure to monocrotaline leads to significant alterations in endogenous biochemical pathways, primarily as a consequence of the actions of its reactive metabolite. These alterations include oxidative stress, inflammation, and disruption of nitric oxide signaling.

Oxidative Stress:

The metabolism of monocrotaline and the subsequent cellular damage can lead to a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This is evidenced by the depletion of endogenous antioxidants and increased markers of oxidative damage.

| Biochemical Parameter | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Glutathione (GSH) | Rat Liver | Depletion | nih.gov |

| Protein-bound Sulfhydryls | Rat Lungs | Significantly low levels | nih.gov |

| Lipid Peroxidation | Mouse Brain | Evident increase | nih.gov |

| Caspase 3 | Mouse Brain | Increased levels, indicating apoptosis | nih.gov |

Nitric Oxide Pathway:

Monocrotaline-induced toxicity, particularly in the context of pulmonary hypertension, has been shown to interfere with the nitric oxide (NO) signaling pathway. NO is a critical signaling molecule involved in vasodilation and maintaining vascular homeostasis.

| Biochemical Parameter | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Endothelial Nitric Oxide Synthase (eNOS) Expression | Rat Lungs | No significant alteration in mRNA or protein expression | nih.gov |

| Cyclic Guanosine Monophosphate (cGMP) | Rat Lungs | Significantly low levels | nih.gov |

| Nitric Oxide (NO) Production by Peritoneal Macrophages | Rat | No significant difference in production | cabidigitallibrary.org |

| Nitrite/Nitrate Content | Mouse Brain | Decreased levels | nih.gov |

Future Directions and Advanced Research Frontiers for N Oxide Monocrotaline D4 Studies

Development of Novel Analytical Approaches and Instrumentation

The use of deuterated internal standards, such as N-Oxide monocrotaline-d4 (B1163076), is fundamental in quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These standards allow for the precise quantification of their non-deuterated counterparts by correcting for variations during sample preparation and analysis.

Future advancements in analytical approaches will likely focus on enhancing the sensitivity and selectivity of detection methods for N-Oxide monocrotaline-d4 and its metabolites. The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods will continue to be a primary focus, aiming to achieve lower limits of detection and quantification in complex biological matrices. nih.govmdpi.com

Furthermore, the advent of high-resolution mass spectrometry (HRMS) and ion mobility spectrometry offers new avenues for separating and identifying isomers and overcoming matrix effects, which can be particularly challenging in the analysis of PAs in herbal products and food samples. nih.gov The unique mass of this compound makes it an ideal tool for developing and validating these advanced analytical platforms, ensuring accurate and reliable quantification of monocrotaline (B1676716) N-oxide in various samples.

A key area of future development will be the creation of validated analytical methods for a wider range of biological samples beyond plasma, including tissues and urine, to provide a more comprehensive understanding of the pharmacokinetics of monocrotaline N-oxide. researchgate.net

Table 1: Potential Advanced Analytical Techniques for this compound Studies

| Analytical Technique | Potential Application for this compound | Anticipated Advantages |

| UHPLC-HRMS | More precise quantification and identification in complex matrices. | Higher resolution and mass accuracy, reducing interferences. |

| Ion Mobility-MS | Separation of this compound from isomeric interferences. | Enhanced specificity and peak capacity. |

| Supercritical Fluid Chromatography-MS | Analysis in non-polar matrices and chiral separations. | Environmentally friendly, unique selectivity. |

Advanced Computational Modeling of Pyrrolizidine (B1209537) Alkaloid N-Oxide Biotransformation

Computational modeling is an increasingly powerful tool for predicting the metabolic fate of xenobiotics. While physiologically based kinetic (PBK) modeling has been applied to other pyrrolizidine alkaloid N-oxides, such as senecionine (B1681732) N-oxide, to understand their biotransformation, specific models for monocrotaline N-oxide are a promising future direction. frontiersin.org

Future research will likely involve the development of in silico models to predict the biotransformation of this compound. These models can help in understanding how the deuterium (B1214612) labeling might influence its metabolic pathways compared to the unlabeled compound, although significant kinetic isotope effects are generally not expected for deuterium labels not located at sites of metabolic cleavage.

Software tools like BioTransformer, which combine machine learning and knowledge-based approaches, can be adapted and trained with data specific to pyrrolizidine alkaloids to predict the metabolites of N-Oxide monocrotaline. nih.govbiorxiv.org Such predictive models can guide experimental metabolic studies, reducing the need for extensive animal testing. researchgate.net

Moreover, computational approaches can be used to predict the interaction of N-Oxide monocrotaline and its metabolites with metabolic enzymes, such as cytochrome P450s, which are involved in the bioactivation of the parent PA. nih.govacs.org This can provide insights into potential drug-herb interactions and individual susceptibility to toxicity.

Table 2: Computational Tools and Their Application in this compound Research

| Computational Tool | Application to this compound | Research Output |

| PBK Modeling | Predicting the absorption, distribution, metabolism, and excretion (ADME) profile. | Understanding tissue-specific concentrations and potential toxicity. |

| BioTransformer | Predicting potential metabolites of N-Oxide monocrotaline. | Guiding targeted analysis in metabolic studies. |

| Molecular Docking | Simulating the binding of N-Oxide monocrotaline to metabolic enzymes. | Identifying key enzymes in its biotransformation. |

Elucidation of Broader Biological Roles Beyond Known Pyrrolizidine Alkaloid Mechanisms

The primary biological role attributed to pyrrolizidine alkaloid N-oxides is their conversion back to the parent alkaloids, which are then metabolized to toxic pyrrolic esters, leading to hepatotoxicity. nih.gov However, the broader biological activities of the N-oxides themselves are not fully understood.

Future research should explore potential biological activities of N-Oxide monocrotaline that are independent of its conversion to monocrotaline. Pyrrolizidine alkaloids are naturally produced by plants as defense compounds against herbivores, suggesting they may interact with various biological targets. nih.govresearchgate.net Investigations into the potential antimicrobial, antiviral, or anti-inflammatory properties of N-Oxide monocrotaline could reveal novel therapeutic applications. pharaohacademy.com

It is also important to investigate the direct effects of N-Oxide monocrotaline on cellular pathways. While generally considered less toxic than their parent PAs, N-oxides may still exert subtle biological effects that are not yet characterized. Studies using high-throughput screening and cell-based assays could uncover these novel activities.

Integration of Omics Technologies with Isotopic Tracing Methodologies

The integration of stable isotope tracing with omics technologies represents a powerful approach to unraveling complex biological systems. This compound is an ideal tracer for such studies.

Tracer-based metabolomics, using this compound, can precisely track the metabolic fate of the compound in biological systems. nih.govbiorxiv.orgnih.govciteab.com By following the deuterated label, researchers can identify novel metabolites and quantify fluxes through different metabolic pathways. This approach can provide a dynamic view of how N-Oxide monocrotaline is processed in the body.

Furthermore, combining isotopic tracing with proteomics can identify protein targets that are adducted by reactive metabolites of monocrotaline. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or other quantitative proteomics techniques can be employed to identify and quantify protein modifications, providing direct evidence of the molecular mechanisms of toxicity. nih.gov

Transcriptomics and genomics can also be integrated to study how exposure to N-Oxide monocrotaline and its metabolites alters gene expression and to identify genetic factors that may influence an individual's susceptibility to PA-induced toxicity. This multi-omics approach will provide a holistic understanding of the biological impact of N-Oxide monocrotaline.

Table 3: Integration of Omics with this compound Tracing

| Omics Technology | Application with this compound | Potential Insights |

| Metabolomics | Tracing the metabolic fate of the deuterated compound. | Identification of novel metabolites and pathway fluxes. |

| Proteomics | Identifying proteins adducted by reactive metabolites. | Elucidation of molecular mechanisms of toxicity. |

| Transcriptomics | Analyzing changes in gene expression upon exposure. | Understanding cellular responses to N-Oxide monocrotaline. |

Q & A

Basic Question

- Internal standardization : Use deuterated analogs (e.g., monocrotaline-d4) to correct for matrix effects.

- Cross-validation : Compare results across LC-MS, GC-MS, and NMR platforms.

- Stability testing : Assess degradation under storage/processing conditions (e.g., pH, temperature). Document protocols in supplementary information per journal guidelines, including raw data tables and spectra .

How to design SAR studies for this compound analogs?

Advanced Question

- Substructure variation : SyntheSize analogs with modifications to the N-oxide group, pyrrolizidine core, or ester side chains.

- Mutagenicity assays : Pair Ames tests with computational SAR fingerprints to identify structural thresholds for toxicity.

- Data integration : Use hierarchical clustering of substructures (e.g., 101 predefined aromatic N-oxide motifs ) to map activity trends. Prioritize subclasses with high mutagenicity concordance (e.g., quindioxins) .

How to ensure reproducibility in metabolic pathway studies of this compound?

Basic Question

- Detailed protocols : Include enzyme sources (e.g., liver microsomes from specific species), incubation conditions (pH, cofactors), and quantification methods.

- Negative controls : Test for non-enzymatic degradation.

- Data sharing : Provide raw chromatograms and kinetic parameters (e.g., Vmax, Km) in open-access repositories. Follow BJOC guidelines for experimental transparency .

How to integrate public and proprietary mutagenicity data for this compound?

Advanced Question

Apply weight-of-evidence (WoE) approaches :

- Data curation : Normalize public (e.g., EPA ToxCast) and proprietary data using standardized ontologies (e.g., OECD QSAR Toolbox).

- Conflict resolution : Use Bayesian statistics to weigh high-quality in vitro data over less reliable sources.

- Model updating : Incorporate new data into expert systems (e.g., Leadscope) to refine predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.